N-(5-chloro-2-hydroxyphenyl)-2,3,5,6-tetramethylbenzenesulfonamide
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Overview
Description
N-(5-chloro-2-hydroxyphenyl)-2,3,5,6-tetramethylbenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by the presence of a sulfonamide group attached to a tetramethylbenzene ring and a chlorohydroxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-hydroxyphenyl)-2,3,5,6-tetramethylbenzenesulfonamide typically involves the reaction of 5-chloro-2-hydroxyaniline with 2,3,5,6-tetramethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and yield. Purification of the final product is typically achieved through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in the chlorohydroxyphenyl moiety can undergo oxidation to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Azides or thiols.
Scientific Research Applications
Chemistry: N-(5-chloro-2-hydroxyphenyl)-2,3,5,6-tetramethylbenzenesulfonamide is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its sulfonamide group is known to bind to the active sites of certain enzymes, making it a valuable tool in biochemical assays.
Medicine: The compound has potential applications in the development of new antimicrobial agents. Its structure allows for the inhibition of bacterial enzymes, making it a candidate for further drug development.
Industry: In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its stability and reactivity make it suitable for use in various chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-2,3,5,6-tetramethylbenzenesulfonamide involves the inhibition of enzyme activity. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By binding to the active site of the enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
- N-(5-chloro-2-hydroxyphenyl)-2-ethoxybenzamide
- N-(5-chloro-2-hydroxyphenyl)-N-octylpropanediamide
Comparison:
- N-(5-chloro-2-hydroxyphenyl)-2-ethoxybenzamide has an ethoxy group instead of the tetramethylbenzene ring, which affects its solubility and reactivity.
- N-(5-chloro-2-hydroxyphenyl)-N-octylpropanediamide has a longer alkyl chain, which influences its hydrophobicity and interaction with biological membranes.
Uniqueness: N-(5-chloro-2-hydroxyphenyl)-2,3,5,6-tetramethylbenzenesulfonamide is unique due to its tetramethylbenzene ring, which provides steric hindrance and affects its binding affinity to enzymes. This structural feature makes it a valuable compound for studying enzyme inhibition and developing new pharmaceuticals.
Properties
Molecular Formula |
C16H18ClNO3S |
---|---|
Molecular Weight |
339.8 g/mol |
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-2,3,5,6-tetramethylbenzenesulfonamide |
InChI |
InChI=1S/C16H18ClNO3S/c1-9-7-10(2)12(4)16(11(9)3)22(20,21)18-14-8-13(17)5-6-15(14)19/h5-8,18-19H,1-4H3 |
InChI Key |
WNZNHTOLZAZKCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=C(C=CC(=C2)Cl)O)C)C |
Origin of Product |
United States |
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